
(Fmoc-Cys-OtBu)2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Fmoc-Cys-OtBu)2 is a useful research compound. Its molecular formula is C44H48N2O8S2 and its molecular weight is 797.01. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclodextrin-Assisted Glycan Chain Extension on Protected Glycosyl Amino Acid : Cyclodextrins can significantly enhance the solubility of protected amino acids like Fmoc-Thr(GalNAcα1)-OtBu, facilitating enzymatic glycosylation without organic cosolvents. This method yielded a 50% success rate in one-pot reactions to obtain sialylated structures (Dudziak et al., 2000).
Aspartimide Problem in Fmoc-Based SPPS : A study explored the use of a novel Fmoc-Asp derivative to reduce aspartimide-related by-products in peptide synthesis. This approach showed significant improvements, especially in the synthesis of long peptides or difficult sequences (Mergler & Dick, 2005).
Development of a New Sulfonamide-Based Protecting Group : A sulfonamide-based protecting group (Fms) was developed, which shows promise in the solid-phase synthesis of unnatural peptides substituted with α-amino phosphonic acid, without significant modifications to the established Fmoc-based chemistry (Ishibashi et al., 2010).
Synthesis of Nonnatural Amino Acids : Research shows the synthesis of various chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids from Fmoc-Asp(OtBu)-OH, representing new series of nonnatural amino acids for combinatorial synthesis (Hamze et al., 2003).
Controlled Aggregation Properties of Modified Single Amino Acids : The study reports on self-assembled structures formed by Fmoc protected single amino acids like Fmoc-Glu(OtBu)-OH. These structures could be potentially useful in various applications in material chemistry, bioscience, and biomedical fields (Gour et al., 2021).
Synthesis and Evaluation as Artificial Receptors : An Fmoc-protected δ-sugar amino acid was synthesized and transformed into C2-symmetric macrocycles, which were evaluated for their binding properties, showing weak but significant binding to some purines (Billing & Nilsson, 2005).
Mechanism of Action
Target of Action
(Fmoc-Cys-OtBu)2, also known as a cystine dipeptide linked through an oxidized disulfide bond , is primarily used in the synthesis of peptides and proteins . The primary targets of this compound are the cysteine residues in these peptides and proteins .
Mode of Action
The compound interacts with its targets by incorporating cysteine residues followed by oxidation of the thiol functions yielding disulfides . This process is often referred to as “folding” and helps to stabilize the biologically active conformation of peptides and proteins .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of peptides and proteins. Specifically, it plays a crucial role in the formation of disulfide bridges, which are essential for stabilizing the tertiary structure of these biomolecules .
Result of Action
The result of the action of this compound is the formation of disulfide bridges in peptides and proteins. These bridges are critical for maintaining the stability and functionality of these biomolecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable to the harsh oxidative conditions frequently used to generate peptide thioesters . Moreover, the choice of solvents can significantly impact the synthesis process . Therefore, careful consideration of these factors is essential for optimizing the efficacy and stability of this compound in peptide and protein synthesis.
Biochemical Analysis
Biochemical Properties
(Fmoc-Cys-OtBu)2 plays a significant role in biochemical reactions, particularly in the formation of disulfide bonds. These bonds are essential for the structural integrity of proteins. The compound interacts with various enzymes and proteins, including oxidoreductases and thiol-disulfide exchange proteins, facilitating the formation and rearrangement of disulfide bonds. This interaction is crucial for the proper folding and stability of proteins .
Cellular Effects
This compound influences various cellular processes by affecting the formation of disulfide bonds in proteins. This compound can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the formation of disulfide bonds can alter the conformation of signaling proteins, thereby modulating their activity and downstream signaling events. Additionally, this compound can influence the expression of genes involved in oxidative stress responses and protein folding .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of disulfide bonds. The compound can bind to thiol groups on cysteine residues in proteins, leading to the formation of disulfide bonds. This process can either stabilize the protein structure or facilitate the formation of active protein complexes. Additionally, this compound can act as an inhibitor or activator of enzymes involved in redox reactions, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture or light. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in maintaining protein stability and function through disulfide bond formation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively promote disulfide bond formation without causing significant toxicity. At high doses, this compound can lead to adverse effects, including oxidative stress and disruption of cellular redox balance. These threshold effects highlight the importance of optimizing dosage to achieve desired outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to redox reactions and protein folding. The compound interacts with enzymes such as protein disulfide isomerase and thioredoxin, which play key roles in the formation and rearrangement of disulfide bonds. These interactions can influence metabolic flux and the levels of various metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and localized to regions where disulfide bond formation is required. This targeted distribution ensures that this compound exerts its effects precisely where needed .
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, where disulfide bond formation is critical. The compound’s activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to these compartments. This subcellular localization ensures that this compound can effectively participate in protein folding and redox reactions .
Properties
IUPAC Name |
tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]disulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H48N2O8S2/c1-43(2,3)53-39(47)37(45-41(49)51-23-35-31-19-11-7-15-27(31)28-16-8-12-20-32(28)35)25-55-56-26-38(40(48)54-44(4,5)6)46-42(50)52-24-36-33-21-13-9-17-29(33)30-18-10-14-22-34(30)36/h7-22,35-38H,23-26H2,1-6H3,(H,45,49)(H,46,50)/t37-,38-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCNHOFZFYLKLF-UWXQCODUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSSCC(C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H48N2O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
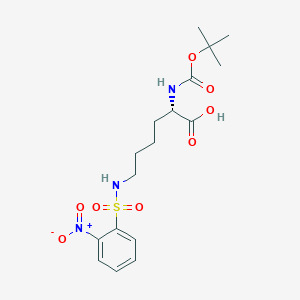
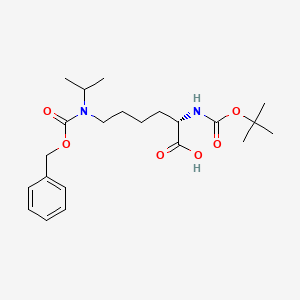
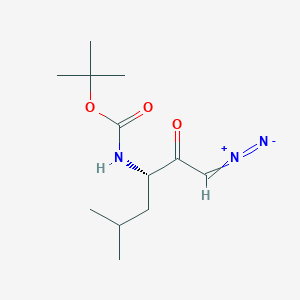
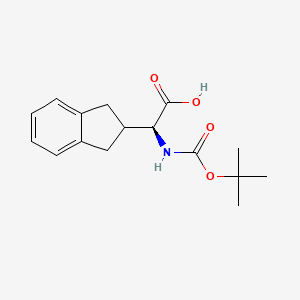

![N-cyclohexylcyclohexanamine;(2S)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B613677.png)

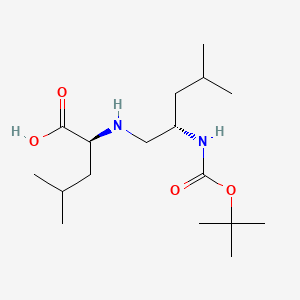

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)



